molecular formula C6H4Cl2F3N3 B1427141 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine CAS No. 1208109-04-9

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Cat. No. B1427141
M. Wt: 246.01 g/mol
InChI Key: PRPJTUFPOZJOQH-UHFFFAOYSA-N
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Description

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 1208109-04-9 . It has a molecular weight of 246.02 and its IUPAC name is 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chlorination

Research on pyrimidin-4-ols with 5-nitrogen functionality, including the use of phosphorus oxychloride/diethylaniline for chlorination, provides insights into the synthesis process of related compounds like 4,6-dichloro derivatives (Harnden & Hurst, 1990).

Chemoselective Reactions

The study of chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines reveals how anilines and secondary aliphatic amines selectively displace the chloride group, providing a foundation for understanding similar reactions in related compounds (Baiazitov et al., 2013).

Novel Analogues Synthesis

The synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines, involving Suzuki coupling, highlights the potential for creating diverse derivatives for further research applications (Shankar et al., 2021).

Trifluoromethylated Analogues

The synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones showcases the creation of structurally unique compounds, possibly for further pharmacological studies (Sukach et al., 2015).

Lewis Acid-Induced Addition

Research on the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, induced by Lewis acids, is critical for understanding how to manipulate the selectivity of isomers in related chemical compounds (Richter et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJTUFPOZJOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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